molecular formula C16H14INO2 B11694082 (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11694082
M. Wt: 379.19 g/mol
InChI Key: RPVJAQFLLXWAFU-NYYWCZLTSA-N
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Description

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound features an iodine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring, connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.

    Formation of Schiff Base: 4-iodoaniline reacts with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine undergoes acylation with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.

    (2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.

    (2E)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide imparts unique properties such as higher molecular weight, increased polarizability, and distinct reactivity compared to its bromine, chlorine, and fluorine analogs

Biological Activity

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as a member of the enamide class, exhibits significant biological activity that is attracting attention in medicinal chemistry. This compound features a unique structure characterized by an amide group conjugated with a double bond, which is instrumental in its interaction with biological targets. The presence of both iodophenyl and methoxyphenyl groups enhances its potential pharmacological properties.

Chemical Structure

The chemical formula for this compound is C16H16INOC_{16}H_{16}INO, and its structural representation can be summarized as follows:

 2E N 4 iodophenyl 3 4 methoxyphenyl prop 2 enamide\text{ 2E N 4 iodophenyl 3 4 methoxyphenyl prop 2 enamide}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.
  • Condensation Reaction : A condensation reaction occurs between the aldehyde and a suitable amine under basic conditions to form the enamide.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain enamides can inhibit the growth of tumor cells by inducing apoptosis through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Enamides have been reported to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which are crucial in regulating cell growth and survival.
  • Transcription Factors : The compound may influence transcription factors involved in inflammatory responses, thereby altering gene expression related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Cytotoxicity : A recent study demonstrated that related enamides exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity.
    CompoundCell LineIC50 (µM)
    Enamide AMCF-715
    Enamide BMDA-MB-23110
  • Anti-inflammatory Activity : Another investigation highlighted the ability of similar compounds to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting a mechanism for their anti-inflammatory effects.

Properties

Molecular Formula

C16H14INO2

Molecular Weight

379.19 g/mol

IUPAC Name

(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14INO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+

InChI Key

RPVJAQFLLXWAFU-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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